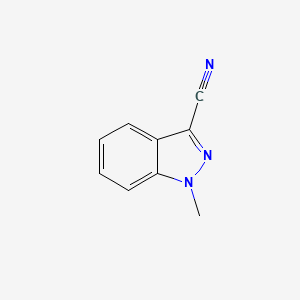
3,4-Dimethoxy-4'-methylbenzhydrol
Overview
Description
3,4-Dimethoxy-4’-methylbenzhydrol is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol It is a derivative of benzhydrol, featuring two methoxy groups at the 3 and 4 positions on one phenyl ring and a methyl group at the 4’ position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3,4-Dimethoxy-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the preparation of 3,4-Dimethoxy-4’-methylbenzhydrol may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the ketone to the corresponding alcohol under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-4’-methylbenzhydrol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products Formed
Oxidation: 3,4-Dimethoxy-4’-methylbenzophenone.
Reduction: 3,4-Dimethoxy-4’-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-4’-methylbenzhydrol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-4’-methylbenzhydrol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar structure but lacks the methyl group at the 4’ position.
4,4’-Dimethoxybenzhydrol: Similar structure but lacks the methoxy groups at the 3 and 4 positions.
Uniqueness
3,4-Dimethoxy-4’-methylbenzhydrol is unique due to the presence of both methoxy groups and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIXJLGWITJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374324 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423177-67-7 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)






![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl acetate](/img/structure/B1597025.png)




